molecular formula C13H19N3O B2789440 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline CAS No. 478067-71-9

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2789440
CAS No.: 478067-71-9
M. Wt: 233.315
InChI Key: HKOTVCZTGRULLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Tetrahydroquinazoline Research

The scientific journey of tetrahydroquinazolines began with foundational work on quinazoline derivatives in the late 19th century. Initial synthetic efforts by Griess in 1869 involved the reaction of cyanogens with anthranilic acid to produce bicyclic quinazoline precursors. This work laid the groundwork for subsequent modifications, including hydrogenation strategies to generate saturated variants. Early hydrogenation methods relied on heterogeneous catalysts to partially reduce quinazoline’s aromatic system, a process that remained challenging due to reversibility and selectivity issues.

The development of asymmetric hydrogenation techniques in the 20th century marked a turning point, enabling precise stereochemical control in tetrahydroquinazoline synthesis. These advances coincided with growing recognition of the pharmacological potential of saturated heterocycles, particularly their improved bioavailability compared to fully aromatic counterparts. The introduction of morpholino substituents emerged as a strategic modification to enhance hydrogen-bonding capacity and solubility, as demonstrated in early structure-activity relationship studies.

Position of Morpholino-substituted Tetrahydroquinazolines in Medicinal Chemistry

Morpholino-substituted tetrahydroquinazolines occupy a unique niche in drug design due to their dual functionality: the tetrahydroquinazoline core provides a rigid scaffold for target engagement, while the morpholino group contributes to favorable pharmacokinetic properties. Structural analyses reveal that the morpholino oxygen participates in hydrogen-bonding interactions with key residues in kinase active sites, particularly in vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met tyrosine kinases. This electronic modulation distinguishes morpholino derivatives from other analogues, such as pyrrolidine-substituted variants, by altering charge distribution across the heterocyclic system.

Comparative studies of substitution patterns demonstrate that the 2-morpholino group enhances target selectivity compared to smaller amine substituents. For instance, molecular docking simulations show that the morpholino oxygen forms stable interactions with aspartate residues (e.g., Asp1046 in VEGFR-2), a feature less pronounced in N,N-dimethylacetamide-substituted derivatives. This pharmacophoric advantage has driven the prioritization of morpholino derivatives in recent kinase inhibitor development programs.

Significance of this compound in Contemporary Research

Modern synthetic approaches have revolutionized access to this compound. Electrochemical methods utilizing acetonitrile as both hydrogen donor and cyanomethyl precursor enable efficient room-temperature synthesis, achieving yields exceeding 85% under optimized conditions. This methodological advance addresses historical challenges in controlling regioselectivity during hydrogenation, particularly when bulky substituents are present at the C2 position.

The compound’s biological profile has been elucidated through systematic kinase inhibition assays. In c-Met tyrosine kinase models, this compound derivatives exhibit IC~50~ values in the nanomolar range (0.052–0.084 µM), comparable to reference agents like cabozantinib. The 4-methyl group appears to enhance hydrophobic interactions with kinase pockets while maintaining metabolic stability, as evidenced by microsomal incubation studies.

Table 1: Comparative Kinase Inhibition Profiles of Tetrahydroquinazoline Derivatives

Compound c-Met IC~50~ (µM) VEGFR-2 IC~50~ (µM) Selectivity Index
4-Methyl-2-morpholino 0.063 0.035 1.8
2-Pyrrolidinyl analogue 0.084 0.297 0.28
Cabozantinib 0.052 0.052 1.0

Data adapted from c-Met/VEGFR-2 inhibition studies

Current research directions focus on optimizing the compound’s physicochemical properties through structural modifications. Computational models predict high oral bioavailability (83–92%) and aqueous solubility (>50 µg/mL) for morpholino-substituted derivatives, addressing historical limitations of quinazoline-based therapeutics. These attributes, combined with demonstrated cell cycle arrest and apoptosis induction in colorectal cancer models, underscore the compound’s translational potential in oncology.

The integration of advanced characterization techniques has further illuminated its molecular interactions. Nuclear magnetic resonance (NMR) studies confirm the compound’s chair-like conformation in solution, with the morpholino group adopting an equatorial orientation to minimize steric strain. X-ray crystallographic data reveal π-π stacking interactions between the tetrahydroquinazoline core and tyrosine kinase domains, providing a structural basis for its inhibitory activity.

Properties

IUPAC Name

4-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-11-4-2-3-5-12(11)15-13(14-10)16-6-8-17-9-7-16/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOTVCZTGRULLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 4-methylquinazoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholino group at position 2 undergoes nucleophilic displacement under specific conditions. In a related synthesis (Scheme 1, ), a methylthio group in 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one was replaced with morpholine via heating at 120°C for 2 hours, yielding 86% of the morpholino derivative . This suggests that analogous reactions could introduce alternative amines or functional groups at position 2.

Reaction Example

SubstrateReagent/ConditionsProductYieldSource
2-(Methylthio)-derivativeMorpholine, 120°C, 2 h2-Morpholino-5,6,7,8-tetrahydroquinazoline86%

Ring Functionalization and Cycloadditions

The tetrahydroquinazoline core participates in dearomative cycloadditions . For instance, uracil-based dienophiles react with tetrahydroquinazoline derivatives in [4+2] cycloadditions under basic conditions to form fused bicyclic systems . Such reactivity could enable further functionalization of 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline for structural diversification.

Key Reaction Pathway

  • Base-induced dearomatization : Formation of a reactive dienolate intermediate.

  • Cycloaddition : Reaction with electron-deficient dienophiles (e.g., maleates) to yield polycyclic derivatives .

Halogenation and Cross-Coupling

Chlorination at position 4 using POCl₃ (as demonstrated in ) provides a pathway for introducing halogens, enabling subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings . For example, replacing a hydroxyl group with chloride followed by piperazine substitution achieved a 75% yield in related compounds .

Halogenation Conditions

SubstrateReagentTemperatureProductYield
4-Hydroxy derivativePOCl₃100°C4-Chloro derivative82%

Acylation and Alkylation

The morpholino nitrogen can undergo N-acylation or N-alkylation . In a study on tetrahydroquinoline derivatives, morpholine-substituted compounds were modified with aroyl or benzyl groups via nucleophilic acyl substitution, enhancing biological activity . Similar reactions could optimize the pharmacokinetic properties of this compound.

Example Modification

Reaction TypeReagentProductBiological Impact
N-AcylationBenzoyl chlorideN-Benzoyl-morpholino derivativeIncreased mTOR inhibition
N-AlkylationBenzyl bromideN-Benzyl-morpholino derivativeEnhanced cellular uptake

Oxidation and Reduction

The tetrahydroquinazoline ring undergoes oxidation to aromatic quinazolines under strong oxidizing agents (e.g., MnO₂), altering electronic properties. Conversely, reduction of the morpholino ring (e.g., using LiAlH₄) could generate secondary amines for further derivatization .

Biological Interactions

While not a chemical reaction per se, the morpholino group enhances hydrogen bonding and solubility , critical for interactions with biological targets like mTOR . Computational studies show that morpholine’s oxygen forms stable hydrogen bonds with kinase active sites, improving binding affinity .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C .

  • Hydrolytic Sensitivity : The morpholino ring resists hydrolysis under physiological conditions, enhancing metabolic stability.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization necessary to create more complex molecules used in pharmaceuticals and materials science.

Biological Applications

Enzyme Inhibition Studies

  • Research indicates that 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline exhibits potential as an enzyme inhibitor. Its mechanism involves binding to specific enzymes, thereby inhibiting their activity and affecting various biochemical pathways. This property makes it a candidate for further investigation in drug development targeting various diseases.

Anticancer Activity

  • A study evaluating the efficacy of quinazoline derivatives against lung cancer cell lines showed that compounds similar to this compound significantly reduced cell viability in both 2D and 3D cultures. The cytotoxic effects were comparable to standard anticancer drugs, suggesting its potential as an antitumor agent.

Antimicrobial Properties

  • Emerging evidence suggests that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.

Medicinal Applications

Neurological Disorders

  • There is ongoing research into the therapeutic effects of this compound for treating neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a treatment option for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Ferroptosis Inhibition

  • Recent studies have indicated that compounds with a tetrahydroquinoline skeleton can inhibit ferroptosis—a form of regulated cell death associated with various diseases. This property positions this compound as a promising candidate for developing new therapies targeting conditions linked to ferroptosis .

Case Study 1: Anticancer Efficacy

In a recent study involving lung cancer cell lines:

  • Objective: Evaluate the anticancer efficacy of quinazoline derivatives.
  • Findings: Compounds demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
CompoundIC50 (µM)Cell Line
Compound A15A549 (lung)
Compound B10H460 (lung)
This compound12A549 (lung)

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial properties revealed:

  • Objective: Determine the effectiveness against bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among tetrahydroquinazoline derivatives lie in their substituents, which influence physical properties, reactivity, and biological activity:

Compound Name (Source) Substituents (Position) Key Features
4-Methyl-2-morpholino-... (Target) 4-Me, 2-Morpholino Morpholino enhances solubility; methyl may improve metabolic stability.
3b () 8-(4-MeO-Bz), 4-(4-MeO-Ph) Methoxy groups increase electron density; moderate yield (65%) .
3d () 8-(4-Nitro-Bz), 4-(4-Nitro-Ph) Nitro groups stabilize intermediates; high yield (80%) and melting point.
4-Chloro-2-(methylthio)-... () 4-Cl, 2-MeS Chloro and methylthio groups enhance electrophilicity; used in agrochemicals.
2-Amino-4-hydroxy-... () 2-NH2, 4-OH Amino and hydroxy groups improve hydrogen bonding; potential drug candidate.

Physicochemical Properties

  • Melting Points: Nitro-substituted derivatives (e.g., 3d, 162–163°C) exhibit higher melting points due to strong intermolecular interactions, whereas methoxy-substituted analogs (e.g., 3b, 143–144°C) have lower values .
  • Solubility: Morpholino and hydroxy groups (e.g., ) enhance water solubility, whereas chloro or methylthio substituents () favor organic solvents.

Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) improve thermal stability, while electron-donating groups (e.g., methoxy, morpholino) enhance solubility and biological interactions .
  • Safety Profiles: Chloro derivatives (e.g., ) require careful handling due to toxicity risks, whereas morpholino-containing compounds may offer safer pharmacological profiles .
  • Synthetic Optimization : High-yield routes for nitro derivatives () contrast with the challenges of synthesizing bulky tert-butyl carbamate analogs (e.g., 3e, 58% yield) .

Biological Activity

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against Mycobacterium tuberculosis. This article provides a comprehensive overview of its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes a tetrahydroquinazoline core and a morpholine ring. The molecular formula is C11H14N2C_{11}H_{14}N_2, and it has a molecular weight of 178.24 g/mol. Its structural features contribute to its interaction with various biological targets.

Target Enzymes

The primary biological targets of this compound include:

  • Dihydrofolate Reductase (DHFR) : An essential enzyme for folate metabolism in bacteria.
  • Pantothenate Kinase (Mt PanK) : Involved in coenzyme A biosynthesis.
  • FAD-containing Oxidoreductase DprE1 (Mt DprE1) : Critical for the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound exhibits its biological effects through molecular docking techniques that reveal high binding affinities to the aforementioned enzymes. The inhibition of these enzymes leads to disrupted metabolic processes in Mycobacterium tuberculosis, ultimately inhibiting bacterial growth and survival.

Antimicrobial Activity

Research has demonstrated that this compound possesses potent antitubercular properties. In vitro studies have shown effective inhibition against Mycobacterium tuberculosis strains with IC50 values comparable to established antitubercular drugs .

Case Studies

  • Inhibition Studies : A study published in MDPI highlighted that derivatives similar to this compound exhibited significant binding affinities towards DHFR with scores ranging from -7.6 to -9.0 kcal/mol. These findings suggest potential for development as new therapeutic agents against tuberculosis .
  • Clinical Relevance : The compound has been referenced in ongoing clinical trials aimed at evaluating its efficacy as part of combination therapies for pulmonary tuberculosis (ClinicalTrials.gov Identifier: NCT04176250) .

Synthesis and Production

The synthesis of this compound typically involves the reaction between 4-methylquinazoline and morpholine under controlled conditions. This process can be optimized for yield and purity through various methods including:

  • Catalytic Reactions : Utilizing specific catalysts to enhance reaction efficiency.
  • Purification Techniques : Employing crystallization and chromatography for product isolation.

Applications in Scientific Research

The compound is not only significant for its antimicrobial properties but also serves as an intermediate in organic synthesis and as a tool for studying enzyme inhibition mechanisms. Its applications extend into:

  • Medicinal Chemistry : Development of new drugs targeting bacterial infections.
  • Biochemical Research : Investigating enzyme interactions and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation of α-aminoamidines with aldehydes/ketones is a common approach for tetrahydroquinazolines. For morpholino-substituted derivatives, introducing the morpholine ring early in the synthesis (e.g., via pre-functionalized precursors) improves yield . Optimization involves:

  • Temperature control (80–120°C) to prevent side reactions.
  • Use of Lewis acids (e.g., ZnCl₂) to catalyze cyclization.
  • Purification via column chromatography with ethyl acetate/hexane gradients.
    • Key Data :
PrecursorCatalystYield (%)Purity (%)Reference
α-aminoamidineZnCl₂65–80>95

Q. How does the morpholino substituent influence the compound’s solubility and bioactivity?

  • Methodology : The morpholino group enhances solubility in polar solvents (e.g., DMSO, water) due to its hydrophilic nature. Bioactivity is assessed via in vitro assays (e.g., kinase inhibition, antimicrobial testing). Comparative studies with non-morpholino analogs show:

  • Solubility : Morpholino derivatives exhibit 2–3× higher solubility in aqueous buffers .
  • Bioactivity : Morpholino-substituted tetrahydroquinazolines show improved binding to ATP-binding pockets in kinases .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry of the morpholino group and methyl substitution (e.g., δ 2.3 ppm for methyl, δ 3.6–3.8 ppm for morpholino protons) .
  • HRMS : Validate molecular weight (C₁₃H₁₉N₃O, calc. 233.15 g/mol).
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroquinazoline core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-methyl and morpholino groups in target binding?

  • Methodology :

  • Synthesize analogs with:
  • Varied alkyl groups (ethyl, isopropyl) at position 4.
  • Alternative heterocycles (piperazine, thiomorpholine) replacing morpholino.
  • Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
    • Example : Replacement of morpholino with piperazine reduces kinase inhibition by 40%, highlighting morpholino’s hydrogen-bonding role .

Q. How should researchers address contradictions in reported biological activities of similar tetrahydroquinazolines?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antimicrobial activity may arise from:
StudyBacterial StrainMIC (µg/mL)MediaReference
AS. aureus8MH
BS. aureus32LB
  • Mechanistic follow-up : Use knockout models or siRNA to validate target specificity.

Q. What strategies optimize multi-target interactions (e.g., kinase and protease inhibition) for this compound?

  • Methodology :

  • Computational docking : Screen against protein databases (PDB) to identify off-target binding sites.
  • Hybrid design : Incorporate pharmacophores from known kinase/protease inhibitors (e.g., sulfonamide or chromene moieties) .
    • Case Study : Hybrids with chromene-carboxamide show dual kinase/HDAC inhibition, enhancing antiproliferative effects in cancer cells .

Experimental Design Considerations

Q. How can researchers mitigate challenges in purifying 4-methyl-2-morpholino-tetrahydroquinazoline derivatives?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for polar derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) for morpholino-containing compounds .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodology :

  • Rodent models : Measure plasma half-life (t₁/₂) and bioavailability. Morpholino derivatives typically show t₁/₂ = 2–4 hours in mice .
  • Tissue distribution : LC-MS/MS quantification in organs (e.g., liver, brain) to assess blood-brain barrier penetration .

Tables of Key Findings

Table 1 : Comparative Bioactivity of Tetrahydroquinazoline Derivatives

CompoundTargetIC₅₀ (nM)Selectivity IndexReference
4-Methyl-2-morpholino-THQKinase A128.5
4-Ethyl-2-piperazino-THQKinase A452.1
Chromene-THQ hybridKinase A/HDAC68/1512.3

Table 2 : Synthetic Yields Under Varied Conditions

Temperature (°C)CatalystReaction Time (h)Yield (%)
80ZnCl₂1265
100BF₃·Et₂O878
120None642

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.